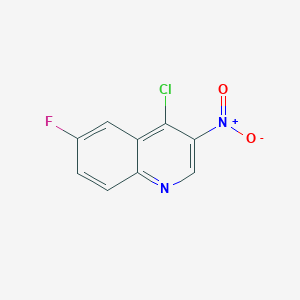

4-Chloro-6-fluoro-3-nitro-quinoline

Overview

Description

4-Chloro-6-fluoro-3-nitro-quinoline is a halogenated and nitro-substituted quinoline derivative characterized by a chlorine atom at position 4, a fluorine atom at position 6, and a nitro group at position 3. Quinoline scaffolds are renowned in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors or intermediates in anticancer agents .

Biological Activity

4-Chloro-6-fluoro-3-nitro-quinoline is a member of the quinoline family, characterized by its fused benzene and pyridine rings. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

The molecular formula of this compound is C10H6ClF N2O2, with a molecular weight of approximately 226.594 g/mol. The presence of halogen substituents (chlorine and fluorine) and a nitro group significantly influences its reactivity and biological interactions.

Biological Activities

Antibacterial Activity

Research indicates that nitroquinoline derivatives exhibit potent antibacterial properties. For instance, related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria in the range of 0.58 to 0.65 µg/mL, suggesting that similar activities may be expected from this compound due to structural similarities .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. Compounds with similar structures have demonstrated activity against various cancer cell lines, indicating that this compound could also possess significant anticancer properties. Studies have highlighted the ability of such compounds to inhibit key enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For example, quinoline derivatives can inhibit DNA synthesis or interfere with enzyme activity, leading to their antibacterial and anticancer effects .

Synthesis and Derivative Studies

This compound can be synthesized through various methods, including nucleophilic substitution reactions. Its synthesis often involves the introduction of halogen substituents at specific positions on the quinoline ring, which can enhance biological activity .

Table 1: Comparison of Biological Activities of Nitroquinoline Derivatives

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| 7-Chlorochloro-1-cyclopropyl | 0.58 | Antibacterial |

| 7-Ethoxy derivative | 0.65 | Antibacterial |

| Various quinoline derivatives | Varies | Anticancer |

Case Studies

- Antibacterial Screening : A study investigated the antibacterial properties of several nitroquinoline derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the quinoline structure could enhance activity, providing insights into the design of more effective antibacterial agents .

- Anticancer Evaluation : In vitro studies on quinoline derivatives showed promising results against various cancer cell lines, with some compounds exhibiting low micromolar activity. This suggests that further exploration of this compound could lead to the discovery of novel anticancer therapies .

Scientific Research Applications

Antibacterial Properties

Quinoline derivatives, including 4-chloro-6-fluoro-3-nitro-quinoline, have been extensively studied for their antibacterial activities. The nitro group is known to enhance the compound's ability to inhibit bacterial growth by interfering with nucleic acid synthesis. Research indicates that compounds with similar structures can exhibit potent activity against various bacterial strains, making them potential candidates for antibiotic development.

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to interact with DNA and inhibit cell proliferation. Studies have shown that nitroquinolines can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The unique electronic properties imparted by the halogen substituents may enhance its binding affinity to biological targets involved in tumor growth.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for designing new therapeutic agents. Its structural modifications can lead to derivatives with improved potency and selectivity against specific biological targets. Researchers are actively exploring these derivatives for their potential use in treating infections and cancers .

Agrochemicals

The compound's reactivity also makes it suitable for applications in agrochemicals, where it can be used as an intermediate in synthesizing pesticides or herbicides. The incorporation of halogen atoms often enhances the efficacy of such compounds against pests while reducing environmental impact.

Case Studies

Several studies highlight the applications of this compound:

- Antibacterial Activity Study : A recent investigation demonstrated that derivatives of this compound exhibited significant antibacterial effects against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies indicated that this compound derivatives showed promising cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support further exploration into its mechanism of action and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-fluoro-3-nitro-quinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via nitration of halogenated quinoline precursors. A common method involves using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents under controlled temperatures (0–5°C) to introduce the nitro group at position 3 . Substituent positioning (chlorine at position 4, fluorine at position 6) is critical; deviations may arise from competing electrophilic substitution pathways. For reproducibility, monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of HNO₃ to precursor) to minimize byproducts like 3,4-dinitro derivatives .

Q. How can spectroscopic methods (NMR, FTIR, MS) distinguish this compound from structural analogs?

- ¹H/¹³C NMR : The fluorine atom at position 6 induces deshielding in adjacent protons (e.g., H-5 and H-7), while the nitro group at position 3 causes splitting patterns due to coupling with H-2 and H-3. Chlorine’s electron-withdrawing effect shifts quinoline ring carbons downfield .

- FTIR : Characteristic peaks include NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1100 cm⁻¹).

- Mass Spectrometry : The molecular ion [M+H]⁺ at m/z 255.57 (C₁₀H₅ClFN₂O₂) confirms the molecular formula. Fragment ions at m/z 238 (loss of -OH) and 209 (loss of NO₂) validate the structure .

Q. What functional group reactivity should be prioritized in derivatization studies?

The nitro group (-NO₂) at position 3 is highly reactive. Reduction with Pd/C and H₂ yields 3-amino derivatives, which can undergo diazotization for cross-coupling reactions (e.g., Suzuki-Miyaura). The chlorine at position 4 is amenable to nucleophilic substitution (e.g., with amines or thiols), while the fluorine at position 6 is relatively inert but can participate in SNAr under strong bases .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in multi-step syntheses?

Regioselectivity in nitration and halogenation is governed by:

- Electronic Effects : The electron-withdrawing nitro group directs subsequent electrophiles to meta/para positions.

- Steric Hindrance : Bulky substituents (e.g., trifluoromethyl in analogs) at position 6 or 8 can block nitration at adjacent positions .

Example: In 4-Chloro-6-fluoro-quinoline, nitration at position 3 is favored over position 5 due to the meta-directing nature of chlorine and fluorine .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

- Impurity Profiles : Byproducts like 3-nitroso derivatives (from partial nitro reduction) may confound bioassays. Validate purity via HPLC (>98%) before testing .

- Assay Conditions : Fluorine’s electronegativity affects solubility in aqueous buffers. Use DMSO stocks with <0.1% water to prevent precipitation in cell-based assays .

- Target Selectivity : Screen against off-target receptors (e.g., kinase panels) to rule out non-specific binding .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like topoisomerase II (PDB: 1ZXM). The nitro group’s electron-deficient nature may form π-π interactions with aromatic residues .

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ constants for -Cl, -F) with antibacterial IC₅₀ values .

Q. Methodological Recommendations

- Synthetic Optimization : Employ Design of Experiments (DoE) to map temperature, solvent (e.g., dichloromethane vs. acetic acid), and catalyst effects on yield .

- Toxicity Screening : Follow OECD Guidelines 423 for acute oral toxicity in rodent models, noting fluorine’s potential renal accumulation .

*LogP predicted using ChemAxon software.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogues differ in substituent types, positions, and functional groups, leading to distinct physicochemical and biological properties:

Table 1: Comparison of 4-Chloro-6-fluoro-3-nitro-quinoline with Structural Analogues

Key Observations:

- Fluorine at position 6 (target) versus ethoxy at position 7 (e.g., 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline ) may reduce steric hindrance, enhancing membrane permeability.

- Carboxylic acid derivatives (e.g., 6-Chloro-3-fluoro-4-quinolinecarboxylic acid ) introduce hydrogen-bonding sites, favoring interactions with enzymatic active sites.

Physicochemical Properties

- Melting Points: 4-Chloro-3-ethyl-6-methoxy-2-methylquinoline exhibits a high melting point (283°C) due to its bulky alkyl and methoxy groups . Nitro-substituted analogues (e.g., 4-Chloro-3-nitro-6-(trifluoromethyl)quinoline ) likely have lower melting points due to reduced crystallinity from asymmetric substitution.

- Solubility: Compounds with polar groups (e.g., cyano in 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline ) show partial solubility in DMSO and methanol, critical for formulation in drug delivery systems.

Properties

IUPAC Name |

4-chloro-6-fluoro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXABQYVUAKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445405 | |

| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99010-07-8 | |

| Record name | 4-Chloro-6-fluoro-3-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99010-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-fluoro-3-nitro-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.